molecular formula C17H25NO3 B14442088 2-pyrrolidin-1-ylethyl 2-butoxybenzoate CAS No. 73713-57-2

2-pyrrolidin-1-ylethyl 2-butoxybenzoate

Cat. No.: B14442088
CAS No.: 73713-57-2
M. Wt: 291.4 g/mol
InChI Key: KQESKWPZXUYZEE-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-ylethyl 2-butoxybenzoate is an organic compound that features a pyrrolidine ring and a butoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate typically involves the esterification of 2-butoxybenzoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-ylethyl 2-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-pyrrolidin-1-ylethyl 2-butoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Etonitazene: A benzimidazole derivative with potent opioid effects.

    Metonitazene: Another benzimidazole derivative with similar properties to etonitazene.

    Isotonitazene: Structurally related to etonitazene and metonitazene, known for its high potency.

Uniqueness

2-pyrrolidin-1-ylethyl 2-butoxybenzoate is unique due to its specific combination of a pyrrolidine ring and a butoxybenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73713-57-2

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2-butoxybenzoate

InChI

InChI=1S/C17H25NO3/c1-2-3-13-20-16-9-5-4-8-15(16)17(19)21-14-12-18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-14H2,1H3

InChI Key

KQESKWPZXUYZEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)OCCN2CCCC2

Origin of Product

United States

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